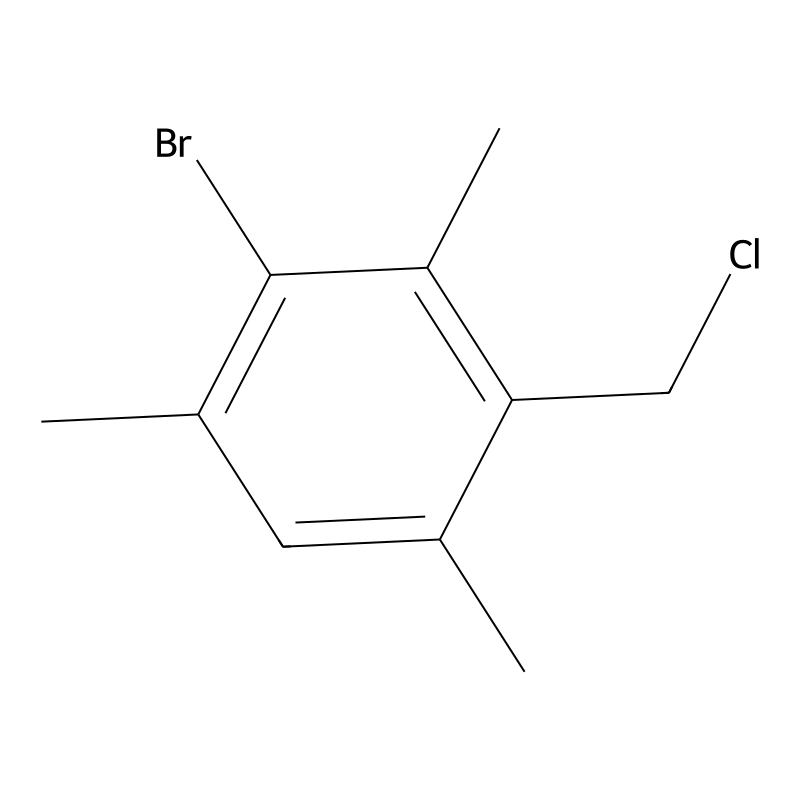2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula and a molecular weight of 247.56 g/mol. This compound features a benzene ring substituted with three methyl groups, one bromo group, and one chloromethyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Physical Properties:
- Density: 1.359 g/cm³
- Boiling Point: 305.2 °C at 760 mmHg
- Melting Point: Not available
This compound is primarily utilized in organic synthesis, particularly in halogenation reactions and as an intermediate in the production of other chemical compounds .
- Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can undergo nucleophilic substitution due to their leaving group ability.
- Electrophilic Aromatic Substitution: The electron-donating methyl groups activate the aromatic ring, facilitating further substitutions at the ortho and para positions.
- Cross-Coupling Reactions: It can be used as a coupling partner in reactions such as Suzuki or Heck reactions to form biaryl compounds.
These reactions are essential for synthesizing more complex organic molecules .
The synthesis of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene can be achieved through several methods:
- Halogenation of Trimethylbenzene:
- Starting from 1,3,5-trimethylbenzene, bromination followed by chloromethylation can yield the target compound.
- Electrophilic Aromatic Substitution:
- Using chloromethyl methyl ether in the presence of a Lewis acid catalyst can introduce the chloromethyl group selectively.
- Cross-Coupling Techniques:
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Material Science: Used in the development of polymers and resins due to its reactivity.
- Research: Employed in studies focusing on reaction mechanisms involving halogenated compounds .
Several compounds share structural similarities with 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-1,3,5-trimethylbenzene | Lacks chloromethyl group; simpler structure | |
| 2-Bromo-4-nitro-1,3,5-trimethylbenzene | Contains a nitro group; different reactivity | |
| 2-Chloro-4-(bromomethyl)-1,3,5-trimethylbenzene | Similar halogen substituents; different positioning | |
| 2-Iodo-4-(chloromethyl)-1,3,5-trimethylbenzene | Contains iodine instead of bromine; enhanced reactivity |
The unique combination of both bromo and chloromethyl groups in 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene provides distinct reactivity patterns not found in other similar compounds .








